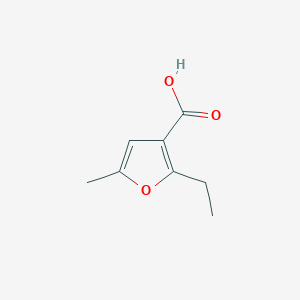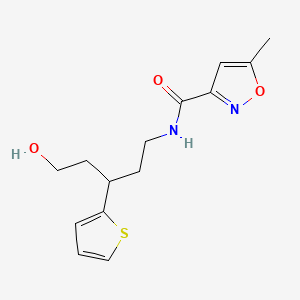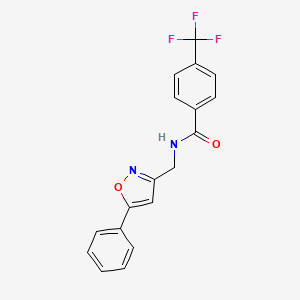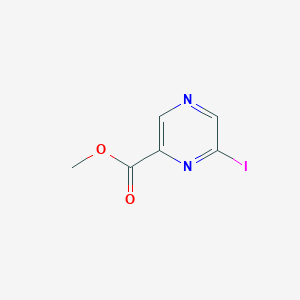
2-Ethyl-5-methylfuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-methylfuran-3-carboxylic acid is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.17 . It is a powder that is stored at room temperature . Its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O3/c1-3-7-6 (8 (9)10)4-5 (2)11-7/h4H,3H2,1-2H3, (H,9,10) . This indicates the presence of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 154.17 .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of furan derivatives have been a topic of extensive research. For instance, a study on the synthesis, characterization, and assignment of the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters combined experimental and theoretical investigations. This research demonstrated the procedure involving kinetic enzymatic resolution, leading to the isolation of ethyl (+)-4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylate with high enantiomeric excess using HLAP as the enzymatic source. The absolute configuration of the products was determined through computational study of the specific rotation, highlighting the role of solvent effects on the conformational space and specific rotation (S. Coriani et al., 2009).
Organic Synthesis
In the realm of organic synthesis, furan derivatives are utilized in various reactions. A notable example is the phosphine-catalyzed [4 + 2] annulation, where ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to form highly functionalized tetrahydropyridines. This process results in excellent yields and complete regioselectivity, showcasing the versatility of furan compounds in synthesizing complex organic molecules (Xue-Feng Zhu et al., 2003).
Biomass Utilization
A novel route to 2,5-furandicarboxylic acid (FDCA) from furoic acid, starting from C5-based furfural, presents an innovative approach in biomass utilization. This method involves consecutive bromination, esterification, carbonylation, and hydrolysis steps, with significant yields at each stage. This synthesis pathway exemplifies the transformation from C5 platform to C6 derivatives, showcasing the potential of furan derivatives in developing renewable alternatives to petrochemicals (Sicheng Zhang et al., 2017).
Analytical Chemistry
In analytical chemistry, furan derivatives like furan-3-carboxylic acid have been identified in natural products and studied for their bioactivities. For instance, new furan-2-carboxylic acids isolated from the roots of Nicotiana tabacum exhibited anti-tobacco mosaic virus (TMV) and cytotoxicity activities. This research highlights the significance of furan derivatives in discovering bioactive compounds with potential applications in agriculture and medicine (Yu-Ping Wu et al., 2018).
Bioconjugation Mechanism
The mechanism of amide formation by carbodiimide in aqueous media, involving carboxylic acid and amine, provides insight into bioconjugation processes. Studies utilizing carboxyl group substrates and amines elucidate the conditions under which carboxylic anhydrides form and subsequently react to produce amides. This research contributes to the understanding of chemical reactions fundamental to bioconjugation in biological and synthetic systems (N. Nakajima et al., 1995).
Safety and Hazards
Propriétés
IUPAC Name |
2-ethyl-5-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-7-6(8(9)10)4-5(2)11-7/h4H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZUDYFBERWRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2726121.png)
![ethyl 1-[3-(aminomethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2726122.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2726124.png)
![1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2726126.png)


![1-Tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2726132.png)

![(3-Methylphenyl)(1-methyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2726134.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2726136.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726137.png)

![2-(3-hydroxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2726141.png)
![2-(8-methyl-4-oxochromeno[4,3-c]pyrazol-1-yl)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2726142.png)